molecular formula C34H46FeP2 B2931436 Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223120-71-6

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

Cat. No.: B2931436
CAS No.: 223120-71-6
M. Wt: 572.535
InChI Key: MUWSCHIXPBNGAW-YRTCJPGSSA-N
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Description

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is a fascinating organometallic compound. Combining both organic and inorganic elements, it represents a bridge between the two realms of chemistry. This compound is characterized by the presence of a carbanide ligand, a cyclopentane ring, and phosphane groups coordinated to an iron center in a +2 oxidation state.

Properties

CAS No.

223120-71-6

Molecular Formula

C34H46FeP2

Molecular Weight

572.535

IUPAC Name

carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m1..../s1

InChI Key

MUWSCHIXPBNGAW-YRTCJPGSSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) generally involves the following steps:

  • Ligand Preparation: Synthesis of the carbanide, cyclopentane, and ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane ligands through established organic synthesis techniques, like Grignard reactions and phosphane substitution.

  • Metal Complex Formation: Coordination of the prepared ligands to iron, typically using iron halides under inert atmospheric conditions to avoid oxidation.

Industrial Production Methods

Scaling this synthesis to industrial production would likely require optimization of reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) can undergo various reactions, including:

  • Oxidation and Reduction: Depending on the reagents and conditions, the iron center can be oxidized or reduced, altering its oxidation state and reactivity.

  • Substitution Reactions:

Common Reagents and Conditions

Common reagents used include oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. These reactions typically occur under controlled atmospheric conditions to prevent undesired side reactions.

Major Products Formed

The products of these reactions can vary but often include modified iron complexes or free ligands, depending on the reaction type and conditions.

Scientific Research Applications

Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) finds applications across multiple scientific domains:

  • Chemistry: As a catalyst in organic reactions, enhancing reaction rates and selectivity.

  • Biology: Potential use in metalloprotein studies due to its unique metal-ligand interactions.

  • Medicine: Exploring its use in drug design and as a potential therapeutic agent, given its metal-based pharmacophore.

  • Industry: Catalytic applications in polymerization and other industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism by which Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) exerts its effects involves the coordination of the iron center to various substrates, facilitating electron transfer reactions and altering the electronic properties of the substrate. This mechanism is critical for its role in catalysis and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Similar compounds include other iron-based organometallics like iron carbonyls or ferrocene derivatives. Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) is unique due to its specific ligand architecture and the resulting electronic properties. This uniqueness confers specific reactivity and stability advantages.

By studying and understanding compounds like Carbanide;cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+), researchers can develop new catalysts, drugs, and industrial processes, continuing to push the boundaries of both science and industry.

Biological Activity

Overview of Carbanide and Related Compounds

Carbanides are a class of compounds that typically contain carbon-nitrogen bonds and can exhibit various biological activities depending on their structure. The specific compound , which includes cyclopentane and phosphane groups, suggests potential applications in catalysis and medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into its components:

  • Carbanide Group : This part of the molecule may contribute to its reactivity.
  • Cyclopentane Ring : This cyclic structure can influence the compound's steric properties and interactions with biological targets.
  • Phosphane Group : Phosphorus-containing compounds are known for their role in biological systems, particularly in enzyme catalysis and as ligands in metal complexes.
  • Iron(2+) Center : The presence of iron suggests potential applications in biological systems, as iron is a crucial element in various biochemical processes.
  • Enzyme Inhibition : Compounds with phosphane groups can act as inhibitors for certain enzymes, potentially affecting metabolic pathways.
  • Metal Coordination : The iron center may facilitate interactions with biomolecules, influencing processes like electron transfer or redox reactions.
  • Antioxidant Activity : Some phosphane-containing compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

While specific studies on the exact compound are lacking, related research has shown that:

  • Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Iron-containing complexes have shown promise in targeting hypoxic tumor environments, making them potential candidates for cancer therapy.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylEnzyme inhibition
Iron(II) complexes with phosphinesAntioxidant activity
Cyclopentane derivativesAnticancer properties

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